molecular formula C10H6ClFN2 B1317291 2-Chloro-2'-fluoro-3,4'-bipyridine CAS No. 870221-45-7

2-Chloro-2'-fluoro-3,4'-bipyridine

Cat. No.: B1317291
CAS No.: 870221-45-7
M. Wt: 208.62 g/mol
InChI Key: AHZUKRIVCWRDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

2-Chloro-2’-fluoro-3,4’-bipyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Chloro-2’-fluoro-3,4’-bipyridine in chemical reactions primarily involves the reactivity of the chlorine and fluorine atoms. These halogens can be displaced by nucleophiles, leading to the formation of new bonds and functional groups . The bipyridine core can also coordinate with metal centers, influencing the reactivity and stability of the resulting complexes .

Biological Activity

2-Chloro-2'-fluoro-3,4'-bipyridine is a bipyridine derivative with the molecular formula C₁₀H₆ClFN₂ and a molecular weight of 208.62 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

The compound features both chlorine and fluorine atoms, which can influence its reactivity and biological interactions. The presence of these halogens allows for various substitution reactions and facilitates the formation of more complex derivatives through coupling reactions such as Suzuki and Stille couplings .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets, including proteins and enzymes. The halogen substituents can enhance binding affinity and alter the pharmacokinetic properties of the compound. Research indicates that bipyridine derivatives can exhibit a range of activities, including:

  • Antimicrobial Activity : Some studies suggest that related bipyridine compounds demonstrate significant antibacterial effects against strains like Staphylococcus aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Antiparasitic Activity : Related compounds have shown promising results against Plasmodium falciparum, the causative agent of malaria, indicating potential for antimalarial drug development .

Synthesis Methods

The synthesis of this compound typically involves reactions between pyridine derivatives. Common methods include:

  • Coupling Reactions : Utilizing 2-bromopyridine in reactions with other pyridine derivatives to yield bipyridine structures.
  • Substitution Reactions : The chlorine and fluorine atoms can be replaced by various functional groups under specific conditions .

Antimicrobial Activity

A study published in MDPI examined the antimicrobial properties of several bipyridine derivatives, including this compound. The findings indicated that certain derivatives exhibited significant antibacterial activity against S. aureus, with MIC values ranging from 3.2 to 5.7 μg/mL .

Antiparasitic Activity

Another research article focused on the antiplasmodial activity of bipyridine derivatives against Plasmodium falciparum. The study revealed that some compounds displayed IC50 values as low as 0.0049 μg/mL against chloroquine-sensitive strains, suggesting a robust potential for therapeutic application in malaria treatment .

Data Summary

Property Value
Molecular FormulaC₁₀H₆ClFN₂
Molecular Weight208.62 g/mol
Antibacterial MIC (S. aureus)3.2 - 5.7 μg/mL
Antiplasmodial IC50 (P. falciparum)0.0049 - 0.16 μg/mL

Properties

IUPAC Name

2-chloro-3-(2-fluoropyridin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2/c11-10-8(2-1-4-14-10)7-3-5-13-9(12)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZUKRIVCWRDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80582975
Record name 2-Chloro-2'-fluoro-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870221-45-7
Record name 2-Chloro-2'-fluoro-3,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80582975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 2-fluoro-4-iodopyridine (9.45 g, 42.4 mmol), 2-chloropyridine-3-boronic acid (10.0 g, 63.5 mmol), Na2CO3 (13.5 g, 127 mmol), Pd(OAc)2 (480 mg, 2.12 mmol) and P(tBu)3. HBF4 (1.23 g, 4.24 mmol) was added dioxane (125 mL) and water (45 mL). The mixture was heated overnight at 100° C. in a sealed tube. The resulting mixture was diluted with EtOAc and extracted with water and brine. The organic layer was dried over Na2SO4, filtered and concentrated. The resulting solid was triturated with n-Hexanes and dried to yield 2-chloro-2′-fluoro-[3,4′]bipyridinyl. MS m/z=209 [M+1]+. Calc'd for C10H6CiFN2: 208.62.
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.23 g
Type
reactant
Reaction Step Five
Name
Quantity
45 mL
Type
solvent
Reaction Step Five
Quantity
125 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
480 mg
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To 2-fluoro-4-iodopyridine (9.45 g, 42.4 mmol), 2-chloropyridine-3-boronic acid (10.0 g, 63.5 mmol), Na2CO3 (13.5 g, 127 mmol), Pd(OAc)2 (480 mg, 2.12 mmol) and P(tBu)3·HBF4 (1.23 g, 4.24 mmol) was added dioxane (125 mL) and water (45 mL). The mixture was heated overnight at 100° C. in a sealed tube. The resulting mixture was diluted with EtOAc and extracted with water and brine. The organic layer was dried over Na2SO4, filtered and concentrated. The resulting solid was triturated with n-Hexanes and dried to yield 2-chloro-2′-fluoro-[3,4′]bipyridinyl. MS m/z=209 [M+1]+. Calc'd for C10H6ClFN2: 208.62.
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
[Compound]
Name
P(tBu)3·HBF4
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
480 mg
Type
catalyst
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 2-fluoro-4-iodopyridine (9.45 g, 42.4 mmol), 2-chloropyridine-3-boronic acid (10.0 g, 63.5 mmol), Na2CO3 (13.5 g, 127 mmol), Pd(OAc)2 (480 mg, 2.12 mmol) and P(tBu)3●HBF4 (1.23 g, 4.24 mmol) was added dioxane (125 mL) and water (45 mL). The mixture was heated overnight at 100° C. in a sealed tube. The resulting mixture was diluted with EtOAc and extracted with water and brine. The organic layer was dried over Na2SO4, filtered and concentrated. The resulting solid was triturated with n-Hexanes and dried to yield 2-chloro-2′-fluoro-[3,4′]bipyridinyl. MS m/z=209 [M+1]+. Calc'd for C10H6ClFN2: 208.62.
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
480 mg
Type
catalyst
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.